1-((3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3-methoxypropyl)quinazoline-2,4(1H,3H)-dione
Description
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Properties
IUPAC Name |
1-[[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(3-methoxypropyl)quinazoline-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O5/c1-3-31-17-11-9-16(10-12-17)21-24-20(32-25-21)15-27-19-8-5-4-7-18(19)22(28)26(23(27)29)13-6-14-30-2/h4-5,7-12H,3,6,13-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NECCWJLLHAUNSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NOC(=N2)CN3C4=CC=CC=C4C(=O)N(C3=O)CCCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-((3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3-methoxypropyl)quinazoline-2,4(1H,3H)-dione represents a novel class of quinazoline derivatives that have garnered attention for their potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Molecular Formula and Weight
- Molecular Formula: C23H24N4O4
- Molecular Weight: 432.46 g/mol
Structural Features
The compound features a quinazoline core substituted with an oxadiazole moiety and an ethoxyphenyl group, which may contribute to its biological activities. The presence of methoxypropyl further enhances its structural diversity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of quinazoline derivatives, including the compound . A study evaluated various quinazoline-2,4(1H,3H)-dione derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds with similar structures exhibited moderate to significant antimicrobial activity.
Table 1: Antimicrobial Activity of Quinazoline Derivatives
| Compound | Target Bacteria | Inhibition Zone (mm) | MIC (mg/mL) |
|---|---|---|---|
| Compound A | Staphylococcus aureus | 12 | 70 |
| Compound B | Escherichia coli | 15 | 65 |
| Compound C | Candida albicans | 11 | 80 |
Antitumor Activity
Quinazoline derivatives have also been investigated for their antitumor properties. A study involving multiple human tumor cell lines demonstrated that certain derivatives significantly inhibited cell growth, indicating their potential as anticancer agents.
Table 2: Antitumor Activity Data
| Compound | Cell Line | Average logGI50 |
|---|---|---|
| Compound D | MCF-7 | -6.1 |
| Compound E | HepG2 | -6.13 |
| Compound F | A549 | -6.44 |
The biological activity of the compound is believed to involve interaction with specific molecular targets such as enzymes or receptors. For instance, quinazoline derivatives have shown to inhibit bacterial gyrase and DNA topoisomerase IV, crucial for bacterial DNA replication and transcription . This inhibition can lead to bacterial cell death and presents an avenue for developing new antimicrobial therapies.
Study on Antimicrobial Efficacy
In a comparative study, various quinazoline derivatives were tested against standard antibacterial drugs. The findings revealed that some derivatives exhibited comparable or superior activity against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli. Notably, compound 13 demonstrated an inhibition zone of 9 mm against Staphylococcus aureus, indicating its potential as a therapeutic agent .
Study on Anticancer Properties
Another significant study focused on the antitumor effects of quinazoline derivatives on human cancer cell lines. Compounds were synthesized and tested for their ability to inhibit cell proliferation. Results indicated that several compounds showed promising activity with IC50 values in the low micromolar range, suggesting their potential as anticancer drugs .
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing the oxadiazole and quinazoline structures exhibit significant antimicrobial properties. A study investigating various derivatives of quinazoline-2,4(1H,3H)-dione demonstrated effective antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial replication .
Table 1: Antimicrobial Activity of Quinazoline Derivatives
| Compound Name | Activity Type | Gram-positive | Gram-negative |
|---|---|---|---|
| Compound 13 | Moderate | Yes | Yes |
| Compound 15 | High | Yes | Yes |
Anticancer Properties
The anticancer potential of this compound has been evaluated through various in vitro studies. The incorporation of oxadiazole into the quinazoline framework has been shown to enhance cytotoxicity against several cancer cell lines. Notably, compounds similar to the one have demonstrated selective activity against gastric and colon cancer cell lines, with some derivatives showing IC50 values in the nanomolar range .
Table 2: Cytotoxicity Against Cancer Cell Lines
| Cell Line | Compound Tested | IC50 (µM) |
|---|---|---|
| NUGC (Gastric) | 3c | 0.028 |
| HCT116 (Colon) | 4d | 0.035 |
Anti-inflammatory Effects
The anti-inflammatory properties of quinazoline derivatives are also noteworthy. Compounds similar to 1-((3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3-methoxypropyl)quinazoline-2,4(1H,3H)-dione have been shown to inhibit pro-inflammatory cytokines in vitro. This suggests potential applications in treating inflammatory diseases such as rheumatoid arthritis and other chronic inflammatory conditions .
Q & A
Q. What are the standard synthetic routes for preparing this quinazoline-oxadiazole hybrid compound?
The synthesis involves multi-step reactions starting with the quinazoline-2,4-dione core. Key steps include:
- Step 1 : Formation of the quinazoline core via cyclization of anthranilic acid derivatives.
- Step 2 : Introduction of the 3-methoxypropyl group at the N3 position through alkylation.
- Step 3 : Coupling the oxadiazole moiety (pre-synthesized via cyclization of amidoximes with carboxylic acid derivatives) to the quinazoline core using a methylene linker. Reaction monitoring requires TLC and HPLC , with purification via column chromatography .
Q. What analytical techniques are critical for characterizing this compound?
Essential methods include:
- Nuclear Magnetic Resonance (NMR) : For confirming substituent positions and molecular connectivity (¹H/¹³C NMR).
- Mass Spectrometry (MS) : To verify molecular weight and fragmentation patterns.
- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., C=O, C-O-C).
- High-Performance Liquid Chromatography (HPLC) : Ensures purity (>95%) .
Q. How can researchers determine the solubility profile of this compound for biological assays?
Use the shake-flask method in solvents like DMSO (for stock solutions) and aqueous buffers (PBS, pH 7.4). Solubility is influenced by the 4-ethoxyphenyl (hydrophobic) and methoxypropyl (moderately polar) groups. Pre-formulation studies should assess stability in DMSO over 72 hours .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s biological activity?
SAR strategies include:
- Substituent Modification : Replace the 4-ethoxyphenyl group with halogenated or electron-withdrawing groups to enhance target binding.
- Linker Optimization : Test methylene vs. ethylene linkers between oxadiazole and quinazoline.
- In Vitro Screening : Prioritize assays against kinases (e.g., EGFR, VEGFR) and apoptosis pathways. Computational docking (e.g., AutoDock Vina ) predicts binding affinities to guide synthesis .
Q. What methodologies resolve contradictions in reported biological activities of similar quinazoline derivatives?
Discrepancies often arise from assay variability. Solutions include:
Q. How can computational modeling predict the compound’s mechanism of enzyme inhibition?
Integrate molecular dynamics (MD) simulations (e.g., GROMACS) to study binding stability and quantum mechanics/molecular mechanics (QM/MM) to analyze electronic interactions. For example:
- Kinase Inhibition : Simulate interactions with ATP-binding pockets using crystallographic data (PDB: 1M17).
- Free Energy Calculations : Compute ΔG binding via MM-PBSA to rank derivatives .
Q. What strategies improve the compound’s metabolic stability in preclinical studies?
- Microsomal Stability Assays : Incubate with liver microsomes (human/rat) to identify metabolic hotspots (e.g., oxadiazole ring oxidation).
- Prodrug Design : Mask labile groups (e.g., esterify methoxypropyl) to enhance half-life.
- CYP450 Inhibition Screening : Assess interactions with CYP3A4/2D6 to predict drug-drug interactions .
Methodological Considerations
Q. How should researchers address the lack of published data on this specific compound?
Extrapolate from structurally analogous quinazoline-oxadiazole hybrids:
- Data Mining : Use PubChem and ChEMBL to collate bioactivity data for compounds with similar substituents (e.g., 3-(4-ethylphenyl) variants).
- Fragment-Based Design : Combine active pharmacophores from related antimicrobial or anticancer agents .
Q. What experimental designs validate the compound’s anti-inflammatory or anticancer mechanisms?
- In Vitro : Measure TNF-α/IL-6 suppression (ELISA) or caspase-3 activation (flow cytometry).
- In Vivo : Use xenograft models (e.g., nude mice with HT-29 tumors) to assess efficacy and toxicity.
- Omics Integration : RNA-seq or proteomics to identify differentially expressed pathways post-treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
